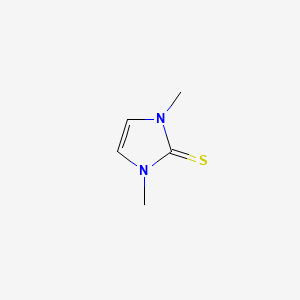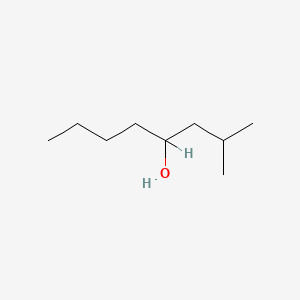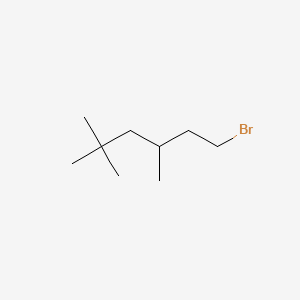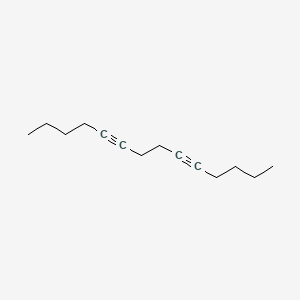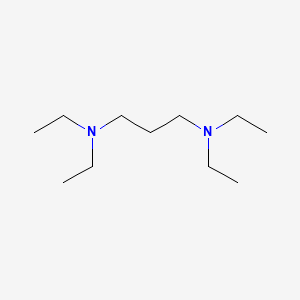
2,3-Dihydroxypropyl benzoate
Descripción general
Descripción
2,3-Dihydroxypropyl benzoate is a chemical compound with the molecular formula C10H12O4 . It is used in various applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of 2,3-Dihydroxypropyl benzoate can be performed by the direct esterification of glycerol and benzoic acid . Another method involves the oxidation of Benzoyl glycerol to Benzoyloxy acetaldehyde using sodium periodate in dichloromethane at room temperature .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypropyl benzoate consists of 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The chemical stability of 2,3-Dihydroxypropyl benzoate can be influenced by transesterification reactions to an extent comparable to hydrolysis . The presence of 2,3-Dihydroxypropyl 4-hydroxybenzoate in the solution containing glycerol and boric acid was confirmed by 1H-NMR spectroscopy .Physical And Chemical Properties Analysis
2,3-Dihydroxypropyl benzoate is a solid or liquid at room temperature . It has a molecular weight of 196.2 . The compound has a density of 1.259g/cm3 .Aplicaciones Científicas De Investigación
-
Organic Chemistry
- 2,3-Dihydroxypropyl benzoate, also known as α-monobenzoate glycerol (α-MBG), is an important building block used in the organic chemistry industry . Its synthesis can be performed by the direct esterification of glycerol and benzoic acid . This compound is used in the synthesis of various organic compounds .
-
Analytical Chemistry
- In analytical chemistry, a method has been developed for the analysis of unknown concentrations of α-MBG in methanolic solutions using gas chromatography . This method promotes the appropriate separation of glycerol, benzoic acid, and methyl benzoate, which can be useful for the analysis of the progress of an esterification reaction of glycerol and benzoic acid for the synthesis of α-MBG .
-
Biochemistry
-
Pharmaceutical Chemistry
Safety And Hazards
The safety information for 2,3-Dihydroxypropyl benzoate indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydroxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCPXHKCMRZQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872268 | |
| Record name | 2,3-Dihydroxypropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl benzoate | |
CAS RN |
3376-59-8 | |
| Record name | 1-Monobenzoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)



